molecular formula C18H28N2O2 B11154030 N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide

N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide

Cat. No.: B11154030
M. Wt: 304.4 g/mol
InChI Key: WXSLZFMNXKMWLZ-UHFFFAOYSA-N
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Description

3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a phenylformamido group and a trimethylpentan-2-yl group

Preparation Methods

The synthesis of 3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of phenyl isocyanate with 2,4,4-trimethylpentan-2-amine to form the corresponding urea derivative. This intermediate is then reacted with a suitable acylating agent to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and metabolic disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of tumor growth.

Comparison with Similar Compounds

3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE can be compared with similar compounds, such as:

The uniqueness of 3-(PHENYLFORMAMIDO)-N-(2,4,4-TRIMETHYLPENTAN-2-YL)PROPANAMIDE lies in its specific structure and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)propyl]benzamide

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)13-18(4,5)20-15(21)11-12-19-16(22)14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,19,22)(H,20,21)

InChI Key

WXSLZFMNXKMWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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